2-(4-benzylpiperazin-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperazin-1-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a benzylpiperazine moiety and a bromomethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions to form the intermediate compound. This intermediate is then reacted with 5-bromo-2-methoxybenzaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzylpiperazin-1-yl)acetohydrazide
- 2-(4-Benzyl-piperazin-1-yl)aniline
- 2-(4-methylpiperazin-1-yl)acetonitrile
Uniqueness
2-(4-benzylpiperazin-1-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25BrN4O2 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25BrN4O2/c1-28-20-8-7-19(22)13-18(20)14-23-24-21(27)16-26-11-9-25(10-12-26)15-17-5-3-2-4-6-17/h2-8,13-14H,9-12,15-16H2,1H3,(H,24,27)/b23-14+ |
InChI Key |
MXNKLMLCCQMSHE-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.